N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biology: The compound can be used as a tool to study various biological processes and pathways.
Industry: It is utilized in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine.
3-methylpiperidine: Another precursor used in the synthesis.
Pyrimidine derivatives: Compounds with similar structures and potential biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N,6-dimethyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4/c1-9-5-4-6-16(8-9)12-14-10(2)7-11(13-3)15-12/h7,9H,4-6,8H2,1-3H3,(H,13,14,15) |
InChI Key |
GMIYRDDOBGFAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)NC)C |
Origin of Product |
United States |
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